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Compound of Interest

Compound Name:
4-Chloro-2-methyl-1H-pyrrolo[3,2-

c]pyridine

Cat. No.: B1424205 Get Quote

An In-Depth Technical Guide to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Properties,

Synthesis, and Applications in Drug Discovery

Executive Summary
4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant

interest in the field of medicinal chemistry. As a derivative of the pyrrolopyridine scaffold, it

serves as a crucial building block for the synthesis of complex molecules with diverse biological

activities. The pyrrolopyridine core is a known bioisostere of purines and indoles, making it a

privileged structure in the design of therapeutic agents, particularly kinase inhibitors.[1][2][3]

This guide provides a comprehensive overview of the physicochemical properties, synthetic

utility, and strategic applications of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine for

researchers, scientists, and professionals engaged in drug development. We will delve into its

structural characteristics, present a validated experimental protocol for its functionalization, and

discuss its role in creating novel compounds with therapeutic potential.

The Strategic Importance of the Pyrrolo[3,2-
c]pyridine Scaffold
The fusion of a pyrrole ring with a pyridine ring gives rise to the pyrrolopyridine (or azaindole)

system, a scaffold that has become a cornerstone in modern medicinal chemistry. These

heterocycles are of profound interest due to their structural resemblance to endogenous
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purines, allowing them to function as effective mimics and inhibitors in various biological

pathways.[3]

Derivatives of the pyrrolopyridine core have been successfully developed into potent inhibitors

of various kinases, a class of enzymes frequently dysregulated in diseases like cancer and

inflammatory disorders.[4][5] The strategic placement of substituents on this core allows for the

fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a particularly valuable intermediate; the

chlorine atom at the 4-position serves as a versatile synthetic handle for introducing molecular

diversity through cross-coupling reactions, while the methyl group at the 2-position can

influence binding affinity and metabolic stability.

Physicochemical and Structural Characteristics
A precise understanding of the fundamental properties of 4-Chloro-2-methyl-1H-pyrrolo[3,2-
c]pyridine is essential for its effective use in synthesis and research. The key physicochemical

data for this compound are summarized below.

Property Value Source

Molecular Formula C₈H₇ClN₂ [6]

Molecular Weight 166.61 g/mol [6]

CAS Number 854018-87-4 [6][7][8]

Appearance Solid (Typical)

Purity ≥95% (Typical) [6]

The structure features a fused bicyclic system where the chlorine atom on the pyridine ring acts

as a leaving group in nucleophilic aromatic substitution and a coupling partner in palladium-

catalyzed reactions. This reactivity is central to its utility as a synthetic intermediate.

Synthesis and Functionalization: A Practical Guide
The true value of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is realized through its

chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-
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Miyaura coupling, are powerful tools for creating carbon-carbon bonds and are frequently

employed to functionalize this scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-
methyl-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid.

Objective: To synthesize a 4-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine derivative, demonstrating a

key functionalization pathway.

Methodology Rationale:

Catalyst Selection: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy

in coupling aryl chlorides with boronic acids. The phosphine ligands stabilize the palladium

center and facilitate the catalytic cycle.[2]

Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. It activates the

boronic acid by forming a more nucleophilic boronate species, which is crucial for the

transmetalation step.

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used. The

organic solvent solubilizes the heterocyclic starting material and catalyst, while water is

necessary to dissolve the inorganic base.

Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon)

to prevent the oxidation and degradation of the palladium catalyst, which would otherwise

lead to low yields.

Step-by-Step Procedure:

Reagent Preparation: In a flame-dried Schlenk flask, combine 4-Chloro-2-methyl-1H-
pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium

carbonate (3.0 eq.).

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄] (0.05 eq.), to the flask.
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Atmosphere Inerting: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this

cycle three times to ensure all oxygen is removed.

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The

solvent should be degassed by bubbling with nitrogen for at least 30 minutes prior to use.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired 4-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine.

Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling workflow,

providing a clear visual representation of the process.
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Caption: Workflow for Suzuki-Miyaura cross-coupling.
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Applications in Drug Discovery
The functionalized derivatives of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine are of high

value in screening for biological activity. The pyrrolo[3,2-c]pyridine scaffold has been identified

as a core component in compounds designed as potent anticancer agents.[4][5] For instance,

derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, which

disrupt microtubule dynamics and lead to cell cycle arrest in cancer cells.[4]

The ability to readily diversify the structure at the 4-position allows for extensive Structure-

Activity Relationship (SAR) studies. By synthesizing a library of analogs with different aryl or

heteroaryl groups, researchers can systematically probe the binding pocket of a biological

target, optimizing for potency and selectivity while minimizing off-target effects.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-
Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10] Work should be

conducted in a well-ventilated area or a chemical fume hood.[11]

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Wash hands

thoroughly after handling.[10][12] Do not eat, drink, or smoke in the laboratory.[12]

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing

contact lenses if present.[9][12] Seek medical attention.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and

water.[9]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and

seek medical attention.[9][10]
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical

attention.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated

place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion
4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is more than just a chemical compound; it is a

strategic tool for innovation in drug discovery. Its defined physicochemical properties, coupled

with its synthetic versatility, make it an invaluable starting material for the creation of novel

molecular entities. The robust protocols for its functionalization, particularly through palladium-

catalyzed cross-coupling, empower chemists to build complex libraries aimed at identifying

next-generation therapeutics. As research into targeted therapies continues to expand, the

importance of foundational heterocyclic building blocks like this one will undoubtedly grow,

paving the way for new treatments for a host of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-
82-0 [evitachem.com]

2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and
Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its
Improved Synthesis_Chemicalbook [chemicalbook.com]

4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-
binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

6. allbiopharm.com [allbiopharm.com]

7. 4-Chloro-2-Methyl-1H-pyrrolo[3,2-c]pyridine CAS#: 854018-87-4 [m.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://static.cymitquimica.com/products/10/pdf/sds-F219034.pdf
https://www.benchchem.com/product/b1424205?utm_src=pdf-body
https://www.benchchem.com/product/b1424205?utm_src=pdf-custom-synthesis
https://www.evitachem.com/product/evt-1801315
https://www.evitachem.com/product/evt-1801315
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://www.chemicalbook.com/article/4-chloro-7h-pyrrolo-2-3-d-pyrimidine-applications-in-medicinal-chemistry-and-its-improved-synthesis.htm
https://www.chemicalbook.com/article/4-chloro-7h-pyrrolo-2-3-d-pyrimidine-applications-in-medicinal-chemistry-and-its-improved-synthesis.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://www.mdpi.com/1424-8247/14/4/354
http://www.allbiopharm.com/product/n/AB08698
https://m.chemicalbook.com/ProductChemicalPropertiesCB62641313_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. 4-Chloro-2-Methyl-1H-pyrrolo[3,2-c]pyridine | 854018-87-4 [amp.chemicalbook.com]

9. kishida.co.jp [kishida.co.jp]

10. fishersci.com [fishersci.com]

11. static.cymitquimica.com [static.cymitquimica.com]

12. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424205#4-chloro-2-methyl-1h-pyrrolo-3-2-c-
pyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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